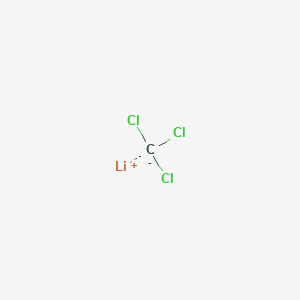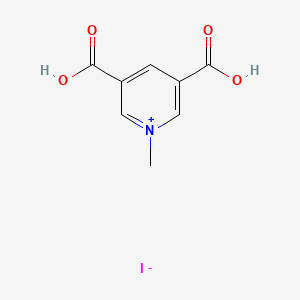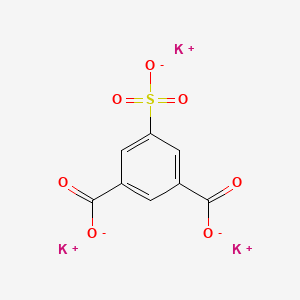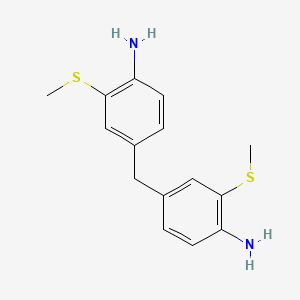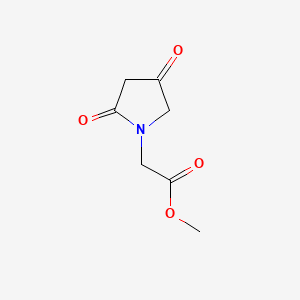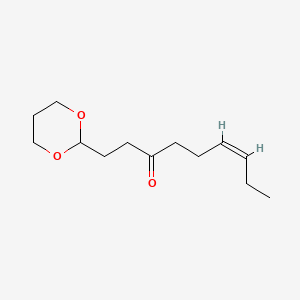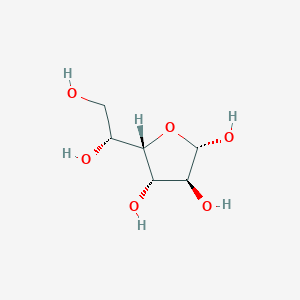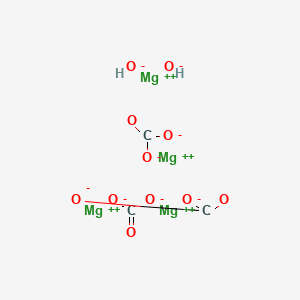
Tri(carbonato(2-))dihydroxytetramagnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(carbonato(2-))dihydroxytetramagnesium is a chemical compound with the molecular formula C3H2Mg4O11 It is known for its unique structure, which includes four magnesium atoms coordinated with carbonate and hydroxide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri(carbonato(2-))dihydroxytetramagnesium typically involves the reaction of magnesium salts with carbonate sources under controlled conditions. One common method is to react magnesium chloride with sodium carbonate in an aqueous solution, followed by the addition of sodium hydroxide to precipitate the compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain the necessary conditions for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Tri(carbonato(2-))dihydroxytetramagnesium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different magnesium oxides.
Reduction: Reduction reactions can convert the compound into other magnesium-containing species.
Substitution: The carbonate and hydroxide groups can be substituted with other anions or ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce various magnesium salts.
Aplicaciones Científicas De Investigación
Tri(carbonato(2-))dihydroxytetramagnesium has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other magnesium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in magnesium metabolism and transport.
Medicine: Explored for its potential use in pharmaceutical formulations and as a dietary supplement for magnesium.
Industry: Utilized in the production of materials such as ceramics, where magnesium compounds are essential components.
Mecanismo De Acción
The mechanism by which Tri(carbonato(2-))dihydroxytetramagnesium exerts its effects involves the interaction of its magnesium ions with various molecular targets. Magnesium ions play a crucial role in numerous biochemical pathways, including enzyme activation, nucleic acid stabilization, and ion transport. The carbonate and hydroxide groups may also participate in buffering and pH regulation.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium Carbonate (MgCO3): A common magnesium compound with similar applications but different structural properties.
Magnesium Hydroxide (Mg(OH)2): Known for its use as an antacid and laxative, with distinct chemical behavior compared to Tri(carbonato(2-))dihydroxytetramagnesium.
Magnesium Oxide (MgO): Widely used in industry and medicine, with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of carbonate and hydroxide groups coordinated with multiple magnesium atoms. This structure imparts specific chemical properties and reactivity that distinguish it from other magnesium compounds.
Propiedades
Número CAS |
12115-66-1 |
|---|---|
Fórmula molecular |
(CO3)3(HO)2Mg4 C3H2Mg4O11 |
Peso molecular |
311.26 g/mol |
Nombre IUPAC |
tetramagnesium;tricarbonate;dihydroxide |
InChI |
InChI=1S/3CH2O3.4Mg.2H2O/c3*2-1(3)4;;;;;;/h3*(H2,2,3,4);;;;;2*1H2/q;;;4*+2;;/p-8 |
Clave InChI |
XMOLXQBFNDCTJP-UHFFFAOYSA-F |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


